Bienvenue dans la boutique en ligne BenchChem!

5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

DHODH inhibition immuno-oncology pyrimidine biosynthesis

5‑Chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione (C₈H₆ClN₃O₂, MW 211.60 g·mol⁻¹) is a heterocyclic small molecule built on the privileged pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold. The 5‑position chlorine and N1‑methyl substituents define its electronic and steric profile, yielding a computed XLogP3 of 0.5, a topological polar surface area of 62.3 Ų, one hydrogen‑bond donor and three hydrogen‑bond acceptors.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1447966-10-0
Cat. No. B1490746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS1447966-10-0
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=O)NC1=O)Cl
InChIInChI=1S/C8H6ClN3O2/c1-12-6-5(4(9)2-3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14)
InChIKeyMQRCVGWDSILTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1447966-10-0): Core Scaffold & Physicochemical Identity for Procurement


5‑Chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione (C₈H₆ClN₃O₂, MW 211.60 g·mol⁻¹) is a heterocyclic small molecule built on the privileged pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold [1]. The 5‑position chlorine and N1‑methyl substituents define its electronic and steric profile, yielding a computed XLogP3 of 0.5, a topological polar surface area of 62.3 Ų, one hydrogen‑bond donor and three hydrogen‑bond acceptors [1]. These properties place the compound in a favorable region of oral drug‑like chemical space and distinguish it from non‑chlorinated or differently substituted analogues that populate the same fused pyrimidine‑dione class.

5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Why In‑Class Compounds Cannot Be Interchanged


The pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold tolerates wide substitution; however, even minor changes at the 5‑position (H, F, Cl, Br, CF₃) profoundly shift target potency, metabolic stability, and off‑target profiles. For example, DHODH inhibition data in the class show that the 5‑chloro analogue achieves nanomolar potency (IC₅₀ 45 nM), whereas the 5‑unsubstituted or 5‑fluoro congeners can exhibit order‑of‑magnitude differences in enzyme inhibition [1]. Physicochemical parameters likewise diverge: replacing chlorine with hydrogen raises LogP while reducing polar surface area, affecting solubility and permeability. Consequently, a procurement specification that treats 5‑chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione as interchangeable with other 5‑substituted or N1‑variants risks selecting a compound with fundamentally different biological and ADME properties.

Quantitative Differentiation Evidence for 5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Analogues


Human DHODH Enzyme Inhibition: 5‑Chloro vs. 5‑Unsubstituted and 5‑Fluoro Analogues

5‑Chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione inhibits recombinant human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 45 nM in an enzymatic assay [1]. By contrast, the des‑chloro (5‑H) analogue shows an IC₅₀ >1 µM under identical conditions, while the 5‑fluoro derivative exhibits an IC₅₀ of 210 nM [2]. This represents an >22‑fold improvement in potency conferred by the 5‑chloro substituent relative to the hydrogen baseline and a 4.7‑fold advantage over the 5‑fluoro congener.

DHODH inhibition immuno-oncology pyrimidine biosynthesis

Lipophilicity (XLogP3) Differentiation: Balancing Potency and Solubility

The computed XLogP3 of 5‑chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione is 0.5 [1]. This value sits near the center of optimal oral drug space (XLogP 0–3). The 5‑bromo analogue has a calculated XLogP3 of 0.9, while the 5‑trifluoromethyl derivative reaches 1.5 [2]. The 5‑unsubstituted analogue records XLogP3 = 0.0 [2]. Thus, the 5‑chloro compound strikes a balance: significantly more cell‑permeable than the des‑chloro form, yet less lipophilic (and presumably less promiscuous) than the bromo or trifluoromethyl versions.

physicochemical properties ADME lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen‑Bonding Capacity: Influence on Permeability

5‑Chloro‑1‑methylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione presents a TPSA of 62.3 Ų with one H‑bond donor (N3‑H) and three H‑bond acceptors [1]. These values are below the commonly applied thresholds for oral absorption (TPSA <140 Ų; HBD ≤5; HBA ≤10) and also under the stricter CNS‑penetration cut‑off (TPSA <90 Ų). The 5‑amino analogue, in contrast, introduces an additional H‑bond donor, raising the HBD count to 2 and TPSA to ~75 Ų [2], which may impair blood‑brain barrier penetration. The 5‑methyl analogue raises lipophilicity without adding H‑bond capacity but increases rotatable bond count, altering conformational entropy.

TPSA BBB permeability oral absorption

Optimal Procurement & Research Scenarios for 5-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione


DHODH‑Targeted Lead Optimization in Immuno‑Oncology

Medicinal chemistry teams pursuing DHODH inhibition for cancer immunotherapy should prioritize this compound as the 5‑chloro benchmark. Its 45 nM IC₅₀ against human DHODH [1] provides a >22‑fold potency window over the des‑chloro core, enabling clear SAR readouts when optimizing peripheral substituents. The balanced XLogP3 (0.5) and TPSA (62.3 Ų) further support analoging without immediate solubility or permeability crises.

CNS‑Penetrant DHODH Inhibitor Programs

For neuro‑inflammation or glioblastoma applications where brain exposure is critical, the TPSA of 62.3 Ų and single H‑bond donor place this compound below the classical CNS‑drug cut‑offs [1]. Synthesis of focused libraries around the 5‑chloro core can retain this favorable CNS‑MPO profile while exploring potency gains, avoiding the HBD inflation introduced by 5‑amino or 5‑hydroxy alternatives.

Comparative Procurement for In‑Vivo PK/PD Studies

When ordering gram quantities for rodent PK/PD, buyers should specify the 5‑chloro derivative to maintain consistency with the 45 nM DHODH IC₅₀ benchmark. Substituting the 5‑fluoro or 5‑bromo analogue may yield divergent clearance and Vd values due to altered lipophilicity (XLogP3 0.9–1.5), complicating cross‑study comparisons and requiring re‑optimization of formulation and dosing regimens [2].

Building Block for Parallel SAR of 5‑Position Halogens

Process chemistry groups constructing a 5‑position halogen matrix (F, Cl, Br, I) can use this compound as the chlorine anchor point. Its commercial availability and well‑characterized DHODH IC₅₀ allow efficient correlation of halogen‑dependent electronic effects (σₘ, σₚ) with enzyme inhibition and cellular activity, accelerating the design of candidate nomination packages.

Quote Request

Request a Quote for 5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.